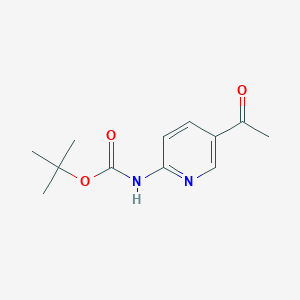

Tert-butyl (5-acetylpyridin-2-YL)carbamate

Description

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(5-acetylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-10(13-7-9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJHAANTFMDWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697544 | |

| Record name | tert-Butyl (5-acetylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-79-2, 207926-28-1 | |

| Record name | 1,1-Dimethylethyl N-(5-acetyl-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-acetylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 5 Acetylpyridin 2 Yl Carbamate and Analogs

Direct Functionalization and Protection Approaches

Direct approaches to the synthesis of Tert-butyl (5-acetylpyridin-2-YL)carbamate involve either the protection of a pre-functionalized pyridine (B92270) ring or the selective introduction of the acetyl group onto a protected aminopyridine.

N-Boc Protection of 2-Amino-5-acetylpyridine

The most direct route to this compound is the N-protection of 2-Amino-5-acetylpyridine. This method involves reacting the amino group with a tert-butoxycarbonyl (Boc) donating reagent. The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amino group.

Commonly employed conditions involve dissolving 2-Amino-5-acetylpyridine in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and adding (Boc)₂O along with a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP). A patent describes a method for Boc protection of aminopyridines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and a base, which can achieve yields between 80-90% at room temperature. google.com The use of a catalyst like iodine under solvent-free conditions has also been reported as an efficient protocol for the N-tert-butoxycarbonylation of various amines. organic-chemistry.org

Table 1: Representative Conditions for N-Boc Protection of Aminopyridines

| Reagents | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| (Boc)₂O | TEA, DMAP | DCM | Room Temp. | High |

| (Boc)₂O | EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 80-90% google.com |

Regioselective Introduction of the Acetyl Moiety onto N-Boc-2-aminopyridine

An alternative strategy involves the regioselective introduction of an acetyl group at the C-5 position of N-Boc-2-aminopyridine. This approach requires careful control to ensure the acylation occurs at the desired position, as the pyridine ring's electronics are influenced by the N-Boc group. Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings, though its application to pyridine systems can be challenging due to the ring's electron-deficient nature.

The selectivity of acylation can often be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, the use of a catalytic amount of 4-aminopyridine or DMAP has been shown to drastically control the regioselectivity in the acylation of other nitrogen-containing compounds like N-tosylhydrazide. nih.govresearchgate.net While specific examples for the direct acetylation of N-Boc-2-aminopyridine at the 5-position are not extensively detailed in the provided results, the principles of directed ortho metalation or the use of specific Lewis acids could potentially achieve the desired regioselectivity.

Evaluation of Reaction Conditions for Optimized Yield and Selectivity

Optimizing the synthesis of this compound requires a systematic evaluation of reaction parameters to maximize yield and purity. Key variables include the choice of solvent, base, temperature, and reaction time.

For the N-Boc protection of 2-Amino-5-acetylpyridine, optimization may involve screening different bases. While tertiary amines like triethylamine are common, stronger, non-nucleophilic bases might improve yields in some cases. Solvent choice can also be critical; polar aprotic solvents like THF, DCM, or acetonitrile (B52724) are generally effective. A patent focused on aminopyridine protection highlights that stable yields of 80-90% can be achieved at room temperature with reaction times between 0.5 and 2 hours. google.com

In syntheses involving multiple steps, such as cross-coupling or carbonyl transformations, each step must be individually optimized. For example, in a cross-coupling reaction, parameters to consider include the palladium catalyst, the ligand, the base, and the solvent system to minimize side reactions and maximize the conversion to the desired product.

Multistep Synthetic Routes from Readily Available Precursors

Multistep syntheses offer greater flexibility and are often necessary when direct methods are inefficient or lack the desired selectivity. These routes typically build the target molecule from simpler, more readily available starting materials.

Synthesis from Halogenated Pyridine Derivatives via Cross-Coupling

A versatile multistep approach begins with a halogenated pyridine, such as tert-butyl (5-bromopyridin-2-yl)carbamate. nih.gov The bromine atom serves as a handle for introducing the acetyl group via a metal-catalyzed cross-coupling reaction.

Several cross-coupling strategies can be envisioned:

Stille Coupling: Reaction with an organotin reagent like acetyltributylstannane.

Suzuki Coupling: Using a boronic acid or ester derivative that can be converted to an acetyl group.

Sonogashira Coupling: Coupling with a terminal alkyne (e.g., trimethylsilylacetylene), followed by hydration of the resulting alkyne to yield the methyl ketone.

Negishi Coupling: Employing an organozinc reagent.

These reactions are typically catalyzed by palladium complexes with appropriate ligands. The Liebeskind–Srogl cross-coupling is another relevant method that has been used for the modification of related heterocyclic systems. nih.gov The choice of method often depends on the functional group tolerance and the availability of the coupling partner.

Table 2: Potential Cross-Coupling Strategies for Acetyl Group Introduction

| Coupling Reaction | Halogenated Precursor | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Stille | tert-Butyl (5-bromopyridin-2-yl)carbamate | Acetyltributylstannane | Pd(PPh₃)₄ |

| Sonogashira | tert-Butyl (5-bromopyridin-2-yl)carbamate | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI |

Convergent Synthesis Utilizing Carbonyl Transformations (e.g., from formyl precursors)

A convergent synthetic route can be designed starting from tert-butyl (5-formylpyridin-2-yl)carbamate, a known compound. synhet.com This strategy involves the transformation of the formyl group (-CHO) into the target acetyl group (-COCH₃).

A standard and effective method for this one-carbon homologation is a two-step sequence:

Addition of a Methyl Nucleophile: The formyl group is treated with a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi). This Grignard or organolithium addition converts the aldehyde into a secondary alcohol, tert-butyl (5-(1-hydroxyethyl)pyridin-2-yl)carbamate.

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone (the acetyl group). A wide range of oxidizing agents can be used for this step, including pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions, which are known for their mildness and high yields.

This route is advantageous as it builds upon a readily available, functionalized pyridine core and utilizes well-established and high-yielding chemical transformations.

Derivatization from Aminopyridine Precursors

The synthesis of this compound can be efficiently achieved by starting with a suitable aminopyridine precursor. The most direct route involves the protection of the amino group of 2-amino-5-acetylpyridine with a tert-butoxycarbonyl (Boc) group. This transformation is a cornerstone of modern organic synthesis, safeguarding the primary amine from unwanted side reactions while other parts of the molecule are modified.

The Boc protection of an amino group is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk Standard conditions are flexible, often employing bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents such as tetrahydrofuran (THF) or acetonitrile at room temperature. fishersci.co.uk

For aminopyridines, which can present challenges such as low reactivity or the formation of di-Boc byproducts, optimized procedures have been developed. A patented method describes the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) along with a base (e.g., triethylamine) and Boc₂O. This technique has been shown to produce high yields (80-90%) and excellent selectivity for the mono-protected product at room temperature. google.com This approach effectively mitigates the difficulties associated with less reactive aminopyridines. google.com

The general reaction is as follows:

An alternative, though more circuitous, route would involve protecting 2-aminopyridine (B139424) with a Boc group first, followed by the introduction of the acetyl group at the 5-position. However, pyridines are electron-deficient and generally poor substrates for classical Friedel-Crafts acylation. youtube.com This makes the direct protection of the commercially available 2-amino-5-acetylpyridine the more synthetically viable and efficient strategy.

Catalytic Strategies in the Synthesis of N-Boc Acetylpyridines

Catalysis offers powerful tools for the construction and functionalization of N-Boc protected acetylpyridines, providing efficient and selective routes that often surpass classical methods. Transition metals, particularly palladium, play a pivotal role, although other metals and organocatalysts are emerging as valuable alternatives.

Palladium-Catalyzed Amination and Acylation Reactions

Palladium catalysis is a mainstay for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for synthesizing the target compound and its analogs.

The Buchwald-Hartwig amination is a preeminent palladium-catalyzed cross-coupling reaction for constructing C(aryl)-N bonds. wikipedia.org This reaction is instrumental when direct nucleophilic substitution is not feasible due to the low reactivity of the aryl halide. acsgcipr.org In the context of N-Boc acetylpyridine synthesis, this methodology could be employed by coupling a halo-pyridine derivative (e.g., 2-bromo-5-acetylpyridine) with tert-butyl carbamate (B1207046). The reaction typically uses a palladium(0) or palladium(II) source, a phosphine or carbene ligand, and a strong base. acsgcipr.org The development of bidentate phosphine ligands, such as BINAP and DPPF, has expanded the scope to include a wider range of amines and aryl halides with improved reaction rates and yields. wikipedia.org Research has shown that in heterocyclic systems, the presence of a ring nitrogen ortho to the halide can facilitate the cross-coupling cycle, leading to higher yields. rsc.org

For introducing the acetyl group, palladium-catalyzed acylation reactions provide a modern alternative to classical methods. While direct C-H acylation is challenging, cross-coupling strategies are effective. A palladium-catalyzed coupling of a Boc-protected aminopyridine halide with an acylating agent, such as an acyl chloride, can be used to forge the necessary C-C bond. rsc.org

Other Transition Metal-Mediated Syntheses

While palladium is widely used, concerns about its cost and environmental impact have driven research into catalysts based on more earth-abundant metals like iron and copper. digitellinc.com

Iron-catalyzed reactions have emerged as a cost-effective and environmentally benign option. Iron catalysts can be used to synthesize the pyridine ring itself through cyclization reactions. researchgate.netrsc.org More relevant to functionalization, iron catalysis can facilitate the acylation of pyridines. One method involves the reaction of pyridine with an acetyl radical precursor, generated from reagents like paraldehyde or triethyl orthoformate, in the presence of an iron(II) salt, an acid, and an oxidant like tert-butyl hydroperoxide. youtube.com These radical-based reactions offer a pathway to acetylate the electron-deficient pyridine ring where electrophilic substitution would fail. youtube.com

Copper-catalyzed reactions are particularly well-established for C-N bond formation, historically known through the Ullmann condensation. Modern protocols have significantly improved the scope and conditions of these reactions. Copper catalysts, often in conjunction with ligands like 1,2-diols, can effectively promote the amination of halopyridines. rsc.org Studies have demonstrated the highly selective amination at the C-5 position of 2-amino-5-halopyridines and 2-hydroxy-5-halopyridines, which is directly applicable to the synthesis of precursors for the target molecule. rsc.org Copper can also catalyze the oxidative amination of C-H bonds, providing pathways that increase atom economy by avoiding the need for pre-functionalized substrates. nih.govrsc.org

Organocatalytic Approaches to Pyridine Functionalization

Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative for pyridine functionalization. A notable approach involves a photochemical, organocatalytic method that leverages the reactivity of pyridinyl radicals.

In this strategy, a dithiophosphoric acid serves as a multi-functional catalyst. researchgate.net It first acts as a Brønsted acid to protonate the pyridine, forming a pyridinium ion. Upon photochemical excitation, the catalyst then acts as a single-electron transfer (SET) reductant, converting the pyridinium ion into a pyridinyl radical. This radical species can then effectively couple with other radicals to functionalize the pyridine ring. This method diverges from classical Minisci-type reactions and enables distinct positional selectivity. researchgate.net

Below is a table summarizing the scope of this photochemical organocatalytic allylation on various pyridine substrates, demonstrating its utility in forming C-C bonds.

| Entry | Pyridine Substrate | Product | Yield (%) |

| 1 | Pyridine | 4-allylpyridine | 67 |

| 2 | 3,5-Lutidine | 4-allyl-3,5-lutidine | 70 |

| 3 | 3-Chloropyridine | 4-allyl-3-chloropyridine | 66 |

| 4 | 3-Bromopyridine | 4-allyl-3-bromopyridine | 61 |

| 5 | 3-(Trifluoromethyl)pyridine | 4-allyl-3-(trifluoromethyl)pyridine | 72 |

| 6 | 3-Cyanopyridine | 4-allyl-3-cyanopyridine | 61 |

| Data sourced from research on photochemical organocatalytic functionalization of pyridines. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridine derivatives to enhance sustainability. acsgcipr.orgrsc.org

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Use of Greener Catalysts : Shifting from precious metal catalysts like palladium to earth-abundant and less toxic metals such as iron is a primary goal. digitellinc.com Iron-catalyzed reactions often proceed under mild conditions and avoid the environmental burden associated with palladium extraction and purification. acsgcipr.orgdigitellinc.com

Alternative Energy Sources : Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times, increase product yields, and often lead to purer products compared to conventional heating. acsgcipr.org

Atom Economy and Multicomponent Reactions (MCRs) : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. MCRs, which combine three or more reactants in a single step to form a product, are highly atom-economical and reduce waste by minimizing intermediate separation and purification steps. wikipedia.org

Safer Solvents and Reaction Conditions : The use of hazardous organic solvents is a major source of chemical waste. Developing syntheses that operate in safer solvents (like water or ethanol) or under solvent-free conditions is a key aspect of green chemistry. acsgcipr.org

The following table compares conventional and green approaches in pyridine synthesis:

| Feature | Conventional Approach | Green Chemistry Approach |

| Catalyst | Often uses precious metals (e.g., Palladium). | Emphasizes earth-abundant metals (e.g., Iron) or organocatalysts. digitellinc.com |

| Energy | Relies on conventional heating (oil baths, heating mantles). | Utilizes energy-efficient methods like microwave irradiation. acsgcipr.org |

| Solvents | Frequently uses high-impact solvents like 1,4-dioxane. acsgcipr.org | Prefers safer solvents (water, ethanol) or solvent-free conditions. acsgcipr.org |

| Efficiency | Often involves multiple steps with purification of intermediates. | Favors one-pot or multicomponent reactions to improve atom economy and reduce waste. wikipedia.org |

By integrating these principles, the synthesis of N-Boc acetylpyridines can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of Tert Butyl 5 Acetylpyridin 2 Yl Carbamate

Reactivity Profiles of the N-Boc Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. organic-chemistry.orgnih.gov

Acid-Mediated N-Deprotection and Formation of Free Aminopyridines

The most common method for the removal of the N-Boc group is through acid-mediated cleavage. researchgate.net This process involves the protonation of the carbamate, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation, which subsequently deprotonates to isobutylene. acsgcipr.org This reaction effectively liberates the free amine, in this case, 5-acetylpyridin-2-amine.

A variety of acidic reagents can be employed for this transformation, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to Lewis acids. nih.govmdpi.com The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. acsgcipr.org For instance, milder acidic conditions can be achieved using reagents like aqueous phosphoric acid. acs.org

Table 1: Common Reagents for Acid-Mediated N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Room Temperature | nih.gov |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | nih.gov |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | acs.org |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | researchgate.net |

Stability and Reactivity under Diverse Chemical Conditions

The N-Boc group is known for its stability under a wide range of chemical conditions, which contributes to its widespread use in multi-step syntheses. researchgate.net It is generally resistant to:

Basic conditions: The carbamate is stable to hydrolysis under most basic conditions. nih.gov

Nucleophilic attack: The steric hindrance provided by the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group make it relatively unreactive towards nucleophiles. masterorganicchemistry.com

Catalytic hydrogenation: The N-Boc group is stable to conditions typically used for the reduction of other functional groups, such as catalytic hydrogenation. researchgate.net

This stability allows for selective transformations to be carried out on other parts of the molecule, such as the acetyl group on the pyridine (B92270) ring, without affecting the protected amine.

Orthogonal Deprotection Strategies

In complex syntheses involving multiple protecting groups, the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonal protection. masterorganicchemistry.com The N-Boc group is a key component in many orthogonal strategies due to its specific lability to acid. masterorganicchemistry.com

For instance, if a molecule contains both an N-Boc group and a base-labile protecting group like the fluorenylmethyloxycarbonyl (Fmoc) group, the Fmoc group can be selectively removed with a base (e.g., piperidine) while the N-Boc group remains intact. masterorganicchemistry.com Conversely, the N-Boc group can be removed with acid without affecting the Fmoc group. masterorganicchemistry.com Similarly, the N-Boc group is orthogonal to the benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenation. masterorganicchemistry.com

Table 2: Orthogonal Deprotection Schemes Involving N-Boc

| Protecting Group | Deprotection Condition | Orthogonal to N-Boc? | Reference |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes | masterorganicchemistry.com |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂, Pd/C) | Yes | masterorganicchemistry.com |

| Acetyl (Ac) | Basic or Reductive Conditions | Yes | nih.gov |

Transformations of the Acetyl Group on the Pyridine Ring

The acetyl group at the 5-position of the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations.

Reduction Reactions to Hydroxyl or Alkyl Derivatives

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol, forming a hydroxyl derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups. For instance, NaBH₄ is a milder reducing agent that will selectively reduce ketones and aldehydes in the presence of esters and amides.

Further reduction of the resulting alcohol or direct reduction of the ketone can yield the corresponding alkyl derivative. This can be achieved through methods such as Wolff-Kishner or Clemmensen reduction, or by catalytic hydrogenation of the intermediate alcohol under more forcing conditions.

Oxidation Reactions and Rearrangements

While less common for simple acetylpyridines, the acetyl group can potentially undergo oxidation. Strong oxidizing agents could lead to the formation of a carboxylic acid. However, such conditions might also affect the pyridine ring or the N-Boc protecting group.

Rearrangement reactions involving the acetyl group are also conceivable, though specific examples for tert-butyl (5-acetylpyridin-2-yl)carbamate are not extensively documented in the readily available literature. Reactions like the Baeyer-Villiger oxidation, which would convert the ketone to an ester, are theoretically possible but would require careful selection of reagents to avoid side reactions.

Condensation and Nucleophilic Addition Reactions at the Carbonyl

The acetyl group at the C-5 position of this compound features an electrophilic carbonyl carbon, making it susceptible to a variety of nucleophilic addition and condensation reactions. The general principle of these reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol or undergo elimination to form a new double bond. wikipedia.org

Nucleophilic Addition: The carbonyl group can react with strong nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) to yield tertiary alcohols after an aqueous workup. Reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce the corresponding secondary alcohol, tert-butyl (5-(1-hydroxyethyl)pyridin-2-yl)carbamate.

Condensation Reactions: In the presence of a base or acid catalyst, the acetyl group can participate in condensation reactions. A notable example is the Knoevenagel condensation, where an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) reacts with the ketone to form an α,β-unsaturated product after dehydration. wikipedia.orgsciensage.info Similarly, crossed-aldol condensations with other carbonyl compounds, such as aromatic aldehydes, can be catalyzed to produce α,β-unsaturated ketones, also known as chalcones. researchgate.netyoutube.com These reactions are pivotal for extending the carbon framework of the molecule.

The table below summarizes potential reactions at the carbonyl group.

| Reaction Type | Reagent/Catalyst | Product Type |

| Grignard Reaction | 1. CH₃MgBr, THF2. H₂O | Tertiary alcohol |

| Reduction | NaBH₄, CH₃OH | Secondary alcohol |

| Knoevenagel Condensation | Malononitrile, piperidine (B6355638) | α,β-Unsaturated dinitrile |

| Crossed-Aldol Condensation | Benzaldehyde, NaOH/H₂O | Pyridyl chalcone |

α-Functionalization of the Acetyl Group (e.g., halogenation, alkylation)

The methyl group adjacent to the carbonyl (the α-position) is activated, and its protons are acidic, allowing for the formation of an enol or enolate intermediate. This reactivity enables functionalization directly at the α-carbon. organicchemistrytutor.com

α-Halogenation: In the presence of an acid or base, the acetyl group can undergo halogenation. For instance, reaction with bromine (Br₂) in an acidic medium like acetic acid would likely lead to the formation of tert-butyl (5-(2-bromoacetyl)pyridin-2-yl)carbamate. masterorganicchemistry.com This reaction proceeds through an enol intermediate. libretexts.org The use of reagents like N-bromosuccinimide (NBS) can also achieve selective α-bromination under mild conditions. organic-chemistry.org These resulting α-haloketones are versatile synthetic intermediates. nih.gov

α-Alkylation: The formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a prerequisite for α-alkylation. organicchemistrytutor.comlibretexts.org The resulting enolate is a potent nucleophile that can react with primary or secondary alkyl halides in an SN2 fashion to form a new carbon-carbon bond. libretexts.orglibretexts.org This two-step process—deprotonation followed by nucleophilic attack—allows for the introduction of various alkyl groups at the α-position, significantly increasing the molecular complexity. youtube.compearson.com

The following table outlines representative α-functionalization reactions.

| Reaction Type | Reagent/Catalyst | Intermediate | Product Type |

| α-Bromination | Br₂, HAc | Enol | α-Bromoketone |

| α-Alkylation | 1. LDA, THF, -78°C2. CH₃I | Enolate | α-Methylated ketone |

Reactivity of the Pyridine Nucleus

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The reactivity of the pyridine ring in this compound towards aromatic substitution is governed by the electronic properties of its substituents. The ring nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609) and directs incoming electrophiles primarily to the C-3 and C-5 positions.

Electrophilic Aromatic Substitution (EAS): The two substituents exert competing effects.

The N-Boc-amino group at C-2 is a powerful activating group and is ortho, para-directing. Due to its position, it directs incoming electrophiles to the C-3 and C-5 positions.

The acetyl group at C-5 is a deactivating group and is meta-directing, which directs potential electrophiles to the C-3 position (meta to itself and ortho to the amino group).

Given these competing influences, electrophilic substitution is predicted to occur preferentially at the C-3 position, which is activated by the strongly donating amino group and is the only position favored (or not disfavored) by all three electronic factors (ring nitrogen, amino group, and acetyl group). rsc.org

Nucleophilic Aromatic Substitution (NAS): Pyridine is inherently more susceptible to NAS than benzene, especially at the C-2 and C-4 positions, because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. stackexchange.com In the target molecule, the C-2 position is occupied by the carbamate group. While not a traditional leaving group, catalytic methods have been developed that can enable the substitution of amino groups on pyridines. researchgate.netthieme-connect.comthieme-connect.de If a good leaving group (e.g., a halogen) were present, particularly at the C-6 position (ortho to the nitrogen and para to the acetyl group), it would be highly susceptible to displacement by strong nucleophiles. researchgate.net

The directing effects for EAS are summarized in the table below.

| Position | Effect of Ring N | Effect of 2-NHBoc (o,p-director) | Effect of 5-Acetyl (m-director) | Overall Predicted Reactivity |

| C-3 | Favored | Favored (ortho) | Favored (meta) | Most Favored |

| C-4 | Disfavored | Disfavored | Disfavored | Highly Disfavored |

| C-6 | Disfavored | Disfavored | Disfavored | Highly Disfavored |

Metal-Catalyzed Coupling Reactions at Pyridine C-H or C-X Bonds

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These methods can be applied to functionalize either C-X (where X is a halogen or triflate) or C-H bonds on the pyridine nucleus.

C-X Coupling: For these reactions to be applicable, a halogenated precursor of the target molecule, such as tert-butyl (5-acetyl-6-bromopyridin-2-yl)carbamate, would be required. With such a substrate, a range of palladium-catalyzed cross-coupling reactions could be employed.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding arylated or vinylated pyridine derivative. nih.govresearchgate.netresearchgate.netyoutube.comnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new C-N bond by coupling the bromopyridine with a primary or secondary amine.

C-H Functionalization/Activation: More advanced methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-halogenation. The nitrogen atom of the pyridine ring can act as a directing group, guiding a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to activate a specific C-H bond, typically at the ortho position (C-3). researchgate.netresearchgate.netrsc.org This allows for direct arylation, olefination, or alkylation at the C-3 position.

A summary of potential coupling reactions on a hypothetical 6-bromo derivative is provided below.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl substituted pyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Phenylethynyl substituted pyridine |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-Anilino substituted pyridine |

Hydrogenation and Dearomatization Studies

The aromatic pyridine ring can be reduced to a non-aromatic piperidine ring through catalytic hydrogenation. This transformation is significant as the piperidine scaffold is a common motif in pharmaceuticals. asianpubs.orgnih.gov

The reaction typically requires a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium-on-carbon (Rh/C), or palladium-on-carbon (Pd/C), under a hydrogen atmosphere. asianpubs.orgresearchgate.net The reaction conditions, including pressure, temperature, and solvent, can be tuned to achieve complete saturation of the ring. researchgate.net Acidic conditions, often using acetic acid as the solvent, are common for pyridine hydrogenation as protonation of the ring nitrogen facilitates the reduction. asianpubs.orgresearchgate.net

It is important to note that under many hydrogenation conditions, the acetyl carbonyl group would also be reduced. The reduction could lead to a secondary alcohol or, under more forcing conditions (e.g., with Pd/C at higher temperatures), complete reduction to an ethyl group. Achieving selective reduction of only the ring while preserving the carbonyl group would be challenging and may require specific catalysts or a protecting group strategy for the carbonyl. The N-Boc protecting group is generally stable to catalytic hydrogenation conditions.

| Catalyst | Conditions (Typical) | Major Product Structure |

| PtO₂ | H₂ (50-70 bar), Acetic Acid, RT | Tert-butyl (5-acetyl-2-piperidyl)carbamate |

| Rh/C | H₂ (high pressure), CH₃OH | Tert-butyl (5-(1-hydroxyethyl)-2-piperidyl)carbamate |

| Pd/C | H₂ (high pressure, high temp), Acetic Acid | Tert-butyl (5-ethyl-2-piperidyl)carbamate |

Complex Reaction Pathways and Pericyclic Reactivity

The aromaticity of the pyridine ring makes it generally unreactive in pericyclic reactions such as the Diels-Alder reaction, where it would need to function as a diene. acsgcipr.org However, this reactivity can be unlocked under specific conditions or by modifying the pyridine ring.

Diels-Alder Reactions: While normal electron-demand Diels-Alder reactions with pyridines are rare and require harsh conditions, inverse electron-demand reactions are more common, though typically with more electron-deficient azadienes like triazines. acsgcipr.org For the target molecule to act as a diene, it would likely require high pressure, elevated temperatures, or Lewis acid catalysis to overcome the aromatic stabilization energy. nih.gov Alternatively, conversion of the pyridine to a 2-pyridone derivative could facilitate [4+2] cycloadditions, as pyridones are known to act as dienes. researchgate.netnih.gov

Reactions of Pyridine N-Oxides: A common strategy to induce pericyclic reactivity is to first oxidize the pyridine nitrogen to a pyridine N-oxide. umich.eduarkat-usa.org Pyridine N-oxides can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. rsc.orgresearchgate.net For example, reaction with an alkyne could lead to the formation of a bicyclic isoxazoline (B3343090) intermediate, which could then undergo further rearrangement.

Other Complex Pathways: The combination of functional groups in this compound allows for potential cascade reactions. For instance, an intramolecular cyclization could be envisioned between the carbamate nitrogen and the acetyl group under certain conditions, or a reaction initiated at one site could trigger a subsequent transformation at another. These complex pathways, however, remain largely speculative without specific experimental investigation.

Exploration of Diels-Alder and Related Cycloaddition Reactions (Drawing insights from related carbamate-substituted heterocycles)

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, typically involves the cycloaddition of a conjugated diene with a dienophile. The aromatic nature of the pyridine ring in this compound makes it inherently resistant to participating as a diene in conventional Diels-Alder reactions, as this would require the disruption of its aromatic sextet. acsgcipr.org Normal electron-demand Diels-Alder reactions with pyridines are generally difficult to achieve in high yields due to unfavorable electronic characteristics. acsgcipr.org However, the reactivity of the pyridine core can be modulated by its substituents and by employing specific reaction conditions.

The presence of both an electron-donating group (the Boc-carbamate) and an electron-withdrawing group (the acetyl group) on the pyridine ring of the title compound presents a complex electronic scenario. In principle, the electron-donating carbamate at the 2-position could increase the electron density of the pyridine ring, potentially lowering the energy barrier for cycloaddition. Conversely, the acetyl group at the 5-position withdraws electron density.

Insights into the potential cycloaddition reactivity of this compound can be gleaned from studies on analogous systems. For instance, 2(1H)-pyridones, which are tautomeric forms of 2-hydroxypyridines and possess a less aromatic character than pyridines, are known to act as dienes in Diels-Alder reactions with various dienophiles. Furthermore, research on tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, a "chameleon diene," has shown that the Boc-carbamate group enables efficient Diels-Alder cycloadditions with both electron-rich and electron-deficient dienophiles. This suggests that under appropriate conditions, the carbamate-substituted pyridine ring might be coaxed into undergoing cycloaddition.

One potential strategy to facilitate the Diels-Alder reaction would be to employ inverse-electron-demand conditions, where the electron-poor pyridine derivative acts as the diene and reacts with an electron-rich dienophile. The acetyl group would enhance the electron-deficient character of the pyridine ring, making this pathway more plausible. Another approach could involve the use of Lewis acid catalysis to activate the pyridine ring towards cycloaddition. While no specific examples of Diels-Alder reactions involving this compound have been reported, the reactivity of related compounds suggests that this is a fertile area for future investigation.

The table below summarizes the expected reactivity of the pyridine core in Diels-Alder reactions based on insights from related heterocycles.

| Diene System | Dienophile Type | Expected Reactivity | Rationale |

| Pyridine Core | Electron-deficient | Low | Aromatic stabilization hinders reaction. |

| Pyridine Core | Electron-rich | Low to Moderate | Possible under inverse-electron-demand conditions, enhanced by the acetyl group. |

| Activated Pyridine (e.g., with Lewis Acid) | Electron-deficient/rich | Moderate | Activation can overcome aromaticity barrier. |

It is also conceivable that the acetyl group itself could participate in [2+2] cycloaddition reactions under photochemical conditions, as has been observed for other acetylpyridines. nih.gov However, this would not involve the pyridine ring acting as a diene.

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. bohrium.com The structure of this compound, featuring a reactive carbonyl group and a nucleophilic aminopyridine core (albeit protected), makes it a promising candidate for participation in various MCRs.

The acetyl group provides a key reactive site for transformations such as the Biginelli or Hantzsch-type reactions, which are classic MCRs for the synthesis of dihydropyrimidinones and dihydropyridines, respectively. In these scenarios, the acetylpyridine moiety would serve as the carbonyl component. For example, a one-pot reaction with an aldehyde and a urea (B33335) or thiourea (B124793) derivative could potentially lead to complex heterocyclic structures.

Furthermore, the 2-aminopyridine (B139424) scaffold is a common feature in products synthesized via MCRs. mdpi.comresearchgate.net While the Boc-protecting group on the amine of the title compound reduces its nucleophilicity, it could potentially be cleaved in situ under certain MCR conditions, or the protected amine could still participate in some transformations.

One particularly relevant class of reactions is the Povarov reaction, an aza-Diels-Alder reaction used to synthesize tetrahydroquinolines. wikipedia.org This reaction typically involves an aniline, an aldehyde, and an activated alkene. wikipedia.org Variants of the Povarov reaction have utilized N-vinyl carbamates as the alkene component. It is plausible that this compound could act as the aniline component (after in situ deprotection or directly) in a Povarov-type MCR, where the pyridine nitrogen and the amino group could both influence the reaction pathway.

The table below outlines potential MCRs in which this compound could participate, highlighting the role of its functional groups.

| Multicomponent Reaction | Role of this compound | Potential Reactants | Expected Product Class |

| Biginelli-type Reaction | Carbonyl component (acetyl group) | Aldehyde, Urea/Thiourea | Dihydropyrimidinone derivatives |

| Hantzsch-type Reaction | Carbonyl component (acetyl group) | Aldehyde, β-ketoester, Ammonia source | Dihydropyridine derivatives |

| Ugi Reaction | Amine component (after deprotection) | Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino amide derivatives |

| Povarov-type Reaction | Aromatic amine component | Aldehyde, Activated alkene | Tetrahydroquinoline-like fused systems |

The diverse reactivity of the functional groups present in this compound suggests its significant potential as a building block in the construction of complex molecular architectures through multicomponent strategies. Future research in this area is likely to uncover novel and efficient synthetic routes to a wide range of heterocyclic compounds.

In Depth Mechanistic Investigations of Transformations Involving Tert Butyl 5 Acetylpyridin 2 Yl Carbamate

Elucidation of Reaction Mechanisms through Experimental Studies

No dedicated experimental studies focused on the reaction mechanisms of Tert-butyl (5-acetylpyridin-2-YL)carbamate were identified.

Reaction Intermediates Identification

While the synthesis of this compound likely proceeds via a tetrahedral intermediate formed from the nucleophilic attack of the 2-amino group of 5-acetyl-2-aminopyridine on di-tert-butyl dicarbonate (B1257347), no studies have been published that experimentally isolate, trap, or spectroscopically identify this or any other reaction intermediates for transformations involving the title compound.

Kinetic Isotope Effects (KIE) Studies

There are no published kinetic isotope effect (KIE) studies for reactions involving this compound. Such studies are crucial for understanding bond-breaking and bond-forming steps in the rate-determining transition state of a reaction, but this experimental approach has not been applied to this specific molecule in the available literature.

Hammett Plot Analysis for Electronic Effects

A search for Hammett plot analysis to investigate the electronic effects of substituents on reactions involving this compound yielded no results. This type of physical organic chemistry study, which correlates reaction rates with substituent electronic properties, has not been reported for this compound.

Transition State Analysis and Energy Landscapes

Computational chemistry studies, such as Density Functional Theory (DFT) calculations, are powerful tools for mapping reaction pathways, locating transition states, and determining activation energies. However, no such computational analyses or energy landscape profiles for reactions of this compound have been published. Research on related systems, such as the acylation of aminopyridines, suggests the feasibility of such calculations, but they have not been specifically performed for the title compound. researchgate.net

Regio- and Stereoselectivity Control Factors

Discussions on the factors controlling regioselectivity and stereoselectivity are absent from the literature for this specific molecule. While the acetyl group and the N-Boc protected amine certainly direct incoming reagents, detailed studies quantifying these effects or exploring conditions to control the selectivity of subsequent reactions (e.g., on the pyridine (B92270) ring or at the acetyl group) are not available. Studies on analogous compounds, like tert-butyl(2-oxo-2H-pyran-5-yl)carbamate in cycloaddition reactions, highlight how substituent placement influences regio- and stereochemical outcomes, but this cannot be directly extrapolated to the title compound without specific experimental data. mdpi.com

Based on a comprehensive search for existing scientific literature, there are no specific computational and theoretical studies published that focus solely on this compound. Detailed research findings for the requested analyses—including quantum chemical calculations, molecular dynamics simulations, theoretical reaction mechanisms, and predicted spectroscopic signatures—for this particular compound are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline using detailed research findings as instructed. The creation of such an article would require primary research involving complex computational chemistry software and methods, which is beyond the scope of this request.

Role As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The structure of Tert-butyl (5-acetylpyridin-2-YL)carbamate, featuring a pyridine (B92270) ring with both a protected amine and a reactive acetyl group, theoretically positions it as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The acetyl group can serve as an electrophilic site for reactions such as condensation, cyclization, and addition, while the Boc-protected amine can be deprotected to participate in subsequent ring-forming reactions.

For instance, the acetyl moiety could potentially react with hydrazines or substituted hydrazines to form pyrazole-containing fused ring systems, such as pyrazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.netmdpi.comdoi.org However, specific examples and detailed reaction conditions for such transformations commencing from this compound are not readily found in published research.

Scaffold for Combinatorial and Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify new biologically active compounds. A scaffold molecule in DOS should possess multiple points of diversification. This compound has the potential to act as such a scaffold. The acetyl group and the pyridine ring itself offer sites for modification.

For example, the acetyl group could undergo various reactions to introduce diversity, and the pyridine ring could be further functionalized. This would allow for the creation of a library of related compounds with different substituents and potentially diverse biological activities. While the principles of DOS are well-established, the specific application of this compound as a central scaffold for generating such libraries is not documented in the available literature.

Enabling Reagent in Cascade Reactions and Tandem Processes

Cascade reactions, or tandem processes, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. The bifunctional nature of this compound suggests its potential as a substrate in such reactions.

A hypothetical cascade reaction could involve an initial reaction at the acetyl group, which then triggers a subsequent cyclization involving the deprotected amino group or another part of the molecule. This would lead to the rapid construction of complex heterocyclic frameworks. Despite the synthetic appeal of such transformations, there are no specific examples of cascade or tandem reactions where this compound is explicitly used as the key enabling reagent.

Applications in the Synthesis of Architecturally Complex Molecular Targets

The synthesis of architecturally complex molecules, such as natural products or potent pharmaceuticals, often relies on the use of versatile and well-defined building blocks. While various tert-butyl carbamate-protected compounds are instrumental in complex molecule synthesis, the specific contribution of this compound to the synthesis of such targets has not been detailed in scientific publications. Its potential as a starting material for bioactive compounds remains an area for future exploration.

Advanced Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of tert-butyl (5-acetylpyridin-2-YL)carbamate in solution. Analysis of the ¹H and ¹³C NMR spectra provides a detailed map of the proton and carbon environments within the molecule.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum displays characteristic signals corresponding to each unique proton. The tert-butyl group gives rise to a large singlet peak at approximately 1.55 ppm, integrating to nine protons. The acetyl methyl group appears as a sharp singlet around 2.63 ppm. The aromatic protons on the pyridine (B92270) ring produce distinct signals in the downfield region: the proton at position 3 (H-3) typically appears as a doublet around 8.16 ppm, the proton at position 4 (H-4) as a doublet of doublets near 8.25 ppm, and the proton at position 6 (H-6) as a doublet around 8.85 ppm. A broad singlet, characteristic of the N-H proton of the carbamate (B1207046) group, is also observed.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbon of the acetyl methyl group resonates at approximately 26.8 ppm, while the tert-butyl carbons appear around 28.2 ppm. The quaternary carbon of the tert-butyl group is found further downfield at about 81.5 ppm. The pyridine ring carbons are observed in the aromatic region (116-156 ppm), and the two carbonyl carbons—from the acetyl and carbamate groups—are typically the most downfield, appearing around 152.2 ppm and 196.5 ppm, respectively. While detailed 2D NMR studies such as COSY and HSQC are not extensively reported in the literature, they would be standard procedure to unambiguously assign all proton and carbon signals.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -C(CH₃)₃ | 1.55 | Singlet | 28.2 |

| -C(CH₃)₃ | - | - | 81.5 |

| -C(O)CH₃ | 2.63 | Singlet | 26.8 |

| Pyridine H-3 | 8.16 | Doublet | 116.6 |

| Pyridine H-4 | 8.25 | Doublet of Doublets | 138.0 |

| Pyridine H-6 | 8.85 | Doublet | 147.5 |

| Pyridine C-2 | - | - | 156.0 |

| Pyridine C-5 | - | - | 132.5 |

| Carbamate C=O | - | - | 152.2 |

| Acetyl C=O | - | - | 196.5 |

| N-H | 8.45 | Broad Singlet | - |

Note: The exact chemical shifts may vary slightly depending on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₂H₁₆N₂O₃), the calculated exact mass is 236.1161 g/mol . Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The experimentally determined mass for this ion would be expected to be very close to the calculated value of 237.1239, providing strong evidence for the correct molecular formula and confirming the compound's identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would show distinct absorption bands. A strong band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the carbamate. Two prominent C=O (carbonyl) stretching bands are expected: one for the acetyl group's ketone, typically around 1680-1700 cm⁻¹, and another for the carbamate carbonyl, usually at a slightly higher wavenumber, around 1710-1730 cm⁻¹. C-H stretching vibrations from the alkyl and aromatic groups would appear in the 2850-3100 cm⁻¹ region, while C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, is expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 300 nm.

Chromatographic Purity Assessment and Isolation Techniques (HPLC, GC, SFC)

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity. In its synthesis, flash column chromatography over silica (B1680970) gel is a standard method for isolation. acs.orgnih.gov The choice of eluent, often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized to effectively separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water, would typically be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is common for such intermediates used in further synthetic steps. While Gas Chromatography (GC) could also be used, HPLC is generally more suitable for this non-volatile, thermally sensitive carbamate. Supercritical Fluid Chromatography (SFC) presents a "green" alternative for both purification and analysis.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide definitive proof of the molecule's connectivity and conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group and the carbonyl oxygens. As of now, a public crystal structure for this compound has not been reported in the crystallographic databases, which is not uncommon for a synthetic intermediate rather than a final, complex molecule.

Future Research Directions and Emerging Paradigms in Tert Butyl 5 Acetylpyridin 2 Yl Carbamate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is undergoing a significant transformation, moving from traditional batch processes to continuous flow manufacturing. This shift offers numerous advantages, including enhanced safety, improved reaction control, and the potential for higher yields and purity. For the synthesis of tert-butyl (5-acetylpyridin-2-YL)carbamate and its derivatives, the integration of flow chemistry presents a promising avenue for future exploration. The multi-step nature of its synthesis, often involving protection, functionalization, and deprotection steps, is well-suited for the modular nature of flow reactors.

Automated synthesis platforms, which combine robotics with sophisticated software, are set to further accelerate the exploration of the chemical space around the this compound scaffold. synplechem.com These platforms can perform high-throughput experimentation, rapidly screening various reaction conditions, catalysts, and starting materials to identify optimal synthetic routes. The design and synthesis of pyridine-fused building blocks amenable to high-throughput synthesis have already been demonstrated, paving the way for the automated generation of libraries of compounds derived from this compound for biological screening. nih.gov

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Scale | Milligram to kilogram | Microgram to multi-kilogram |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced, leading to faster reactions |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, inherently safer |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Reproducibility | Can be variable | High |

Table 1: Comparison of Batch and Flow Synthesis Parameters

Exploration of Photoredox and Electrochemical Transformations

Recent years have witnessed a renaissance in the fields of photoredox and electrochemical catalysis, offering mild and selective methods for chemical transformations. These techniques provide access to unique reactive intermediates that are often difficult to generate using traditional thermal methods. The functionalization of the pyridine (B92270) ring in this compound is a prime area for the application of these emerging technologies.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, can be employed for various C-H functionalization reactions on the pyridine core. researchgate.netacs.org This approach could enable the introduction of a wide range of substituents at different positions of the pyridine ring, leading to novel derivatives with potentially enhanced biological activities. For instance, the generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions opens up new avenues for C-C bond formation. unibo.iticiq.orgacs.org

Electrochemical synthesis offers a reagent-free and environmentally friendly alternative for driving chemical reactions. rsc.org The electrochemical oxidation or reduction of this compound or its precursors could facilitate transformations such as C-H functionalization, coupling reactions, and the formation of new heterocyclic systems. rsc.org The precise control over the applied potential in electrosynthesis allows for high selectivity, minimizing the formation of unwanted byproducts. wikipedia.org

| Transformation Type | Potential Application to this compound | Key Advantage |

| Photoredox C-H Alkylation | Introduction of alkyl groups onto the pyridine ring. | Mild reaction conditions and high functional group tolerance. |

| Electrochemical C-H Amination | Direct introduction of amino functionalities. | Avoids the use of harsh reagents. |

| Photoredox-mediated Coupling | Formation of biaryl structures. | Access to novel chemical space. |

| Electrochemical Cyclization | Synthesis of fused heterocyclic systems. | High degree of control and selectivity. |

Table 2: Potential Photoredox and Electrochemical Transformations

Application of Artificial Intelligence and Machine Learning in Synthesis Design

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Future research on the synthesis of this compound will undoubtedly be guided by these principles. This includes the exploration of greener solvents, the development of catalyst recycling strategies, and the design of more atom-economical reactions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective approach to chemical synthesis. drpress.org Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. The application of biocatalysis to the synthesis of this compound could involve the enzymatic acylation of a suitable aminopyridine precursor or the resolution of racemic intermediates to obtain enantiomerically pure products. researchgate.net The development of novel enzymes through directed evolution and protein engineering will further expand the scope of biocatalysis in the synthesis of complex molecules like this compound and its derivatives. researchgate.net

Development of Novel Reagents and Catalysts Utilizing the Scaffold

The unique electronic and structural features of the this compound scaffold make it an attractive platform for the development of novel reagents and catalysts. The presence of a pyridine ring, a carbamate (B1207046) group, and an acetyl moiety provides multiple points for modification and for interaction with other molecules.

For instance, the pyridine nitrogen can act as a ligand for metal catalysts, and by tuning the substituents on the pyridine ring, the electronic and steric properties of the resulting metal complexes can be modulated. The carbamate functionality can participate in hydrogen bonding, which could be exploited in the design of organocatalysts for asymmetric synthesis. The acetyl group offers a handle for further functionalization, allowing for the attachment of the scaffold to solid supports or other molecular entities. The development of chiral catalysts based on this scaffold could enable new enantioselective transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl (5-acetylpyridin-2-yl)carbamate, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate protection strategies. For example, analogous pyridine carbamates are synthesized by reacting pyridinylamines with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in inert atmospheres at low temperatures to suppress acetyl group hydrolysis . Key considerations include:

- Reagent purity : Use anhydrous solvents to prevent hydrolysis.

- Temperature control : Maintain 0–5°C during coupling to avoid unwanted acylation.

- Workup : Purify via column chromatography or recrystallization to isolate the product from byproducts like tert-butyl alcohol.

Q. How is this compound characterized structurally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH)) and acetyl resonance (δ ~2.6 ppm for COCH) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve molecular packing and hydrogen-bonding networks. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

Q. What protective strategies are recommended for the acetyl group during functionalization?

- Methodological Answer : The acetyl group is prone to nucleophilic attack. Strategies include:

- Temporary protection : Use silyl ethers (e.g., TMSCl) to shield the acetyl oxygen during alkylation.

- Selective deprotection : Employ mild acidic conditions (e.g., diluted HCl in THF) to cleave tert-butyl carbamate without affecting the acetyl group .

Advanced Research Questions

Q. How can reaction pathways be optimized to enhance the yield of this compound derivatives?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables:

- Catalyst screening : Test Pd(OAc) or CuI for cross-coupling reactions at the pyridine ring.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; balance with toluene for stability .

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and adjust conditions (e.g., heating to 80°C accelerates acetyl migration).

Q. What analytical approaches resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from varying experimental conditions. Strategies include:

- Controlled replicates : Repeat reactions under standardized conditions (e.g., fixed pH, humidity).

- Computational modeling : Use DFT calculations (Gaussian 16) to compare activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination) .

- In situ monitoring : Employ Raman spectroscopy to track real-time reaction dynamics and detect transient intermediates .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The tert-butyl group provides steric hindrance, enhancing stability against hydrolysis. However:

- Acidic conditions : Prolonged exposure to HCl (>1M) cleaves the carbamate, releasing CO and tert-butanol.

- Basic conditions : NaOH (>0.5M) induces slow degradation; use buffered systems (pH 7–8) for aqueous reactions .

- Thermal stability : TGA analysis shows decomposition >200°C, making it suitable for high-temperature catalysis .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For example:

- Enzyme inhibition : Docking into kinase active sites (e.g., EGFR) reveals hydrogen bonds between the acetyl group and catalytic lysine residues.

- ADMET profiling : Use SwissADME to predict bioavailability (LogP ~2.1) and CYP450 interactions, guiding drug design .

Key Research Insights

- Synthetic Scalability : Gram-scale synthesis achieves >80% yield with microwave-assisted heating (100°C, 30 min) .

- Biological Relevance : Analogous carbamates inhibit histone deacetylases (HDACs) at IC ~50 nM, suggesting therapeutic potential .

- Environmental Impact : The compound shows low ecotoxicity (EC >100 mg/L in Daphnia magna) but requires controlled disposal due to tert-butyl persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.